

Application Notes and Protocols: Pharmacokinetic Modeling of Creatine-(methyld3) Monohydrate in Humans

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Compound of Interest		
Compound Name:	Creatine-(methyl-d3) monohydrate	
Cat. No.:	B1611754	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Creatine is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1][2] The use of isotopically labeled creatine, specifically **Creatine-(methyl-d3) monohydrate** (D3-creatine), has become a powerful tool for non-invasively studying creatine kinetics, total body creatine pool size, and estimating skeletal muscle mass in humans.[3][4][5] The deuterium label on the methyl group provides a distinct mass shift, allowing for its differentiation from endogenous creatine using mass spectrometry.[5][6] These application notes provide a comprehensive overview of the pharmacokinetic modeling of D3-creatine in humans, including detailed experimental protocols and data presentation.

Pharmacokinetic Profile of Creatine-(methyl-d3) Monohydrate

Following oral administration, D3-creatine is rapidly absorbed from the gastrointestinal tract, with detectable levels in plasma as early as 15 minutes post-dose.[3][7] Peak plasma concentrations are typically reached within 2.5 to 3.0 hours.[3][7] The bioavailability of creatine monohydrate is considered to be high, approaching 100%.[8][9] Once absorbed, D3-creatine is distributed throughout the body and is primarily taken up by skeletal muscle through the



sodium- and chloride-dependent creatine transporter, SLC6A8.[2][3] The clearance of D3-creatine from plasma is predominantly driven by its uptake into skeletal muscle, with a smaller portion eliminated by the kidneys.[10][11]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of **Creatine-(methyl-d3) monohydrate** in humans following a single oral dose.

Parameter	Value	Reference
Time to Detection in Plasma (Tdetect)	15 minutes	[3][7]
Time to Peak Plasma Concentration (Tmax)	2.5 - 3.0 hours	[3][7]
Plasma Clearance	~80% cleared within 24 hours	[3][7]
Isotopic Steady-State in Urine	30.7 ± 11.2 hours	[4][5]

Experimental Protocols Human Pharmacokinetic Study of Oral Creatine-(methyld3) Monohydrate

This protocol outlines a typical clinical study design to evaluate the pharmacokinetics of D3-creatine.

1.1. Study Population:

- Healthy adult male and female subjects with a range of muscle masses.[4][5]
- Subjects should be in good health as determined by a medical history, physical examination, and clinical laboratory tests.

1.2. Study Design:

An open-label, single-dose pharmacokinetic study.[11]



 Subjects are admitted to a clinical research unit and housed for a period of 5 days to ensure controlled conditions and complete sample collection.[4][5]

1.3. Dosing:

- A single oral dose of 30 mg of **Creatine-(methyl-d3) monohydrate** is administered.[12][13] Higher doses of 60 mg or 100 mg have also been used in exploratory studies.[4][5]
- The dose is typically administered in the morning after an overnight fast.[12]

1.4. Sample Collection:

- Plasma: Serial blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours.[4][7] Plasma is separated by centrifugation and stored at -80°C until analysis.
- Urine: All urine is collected for 5 consecutive days.[4][5] The collection intervals can be, for example, 0-4, 4-8, 8-12, and 12-24 hours for the first day, followed by 24-hour collections for the subsequent days.[14] The volume of each collection is recorded, and an aliquot is stored at -80°C until analysis.

1.5. Bioanalytical Method: LC-MS/MS Analysis of Creatine and Creatinine

Objective: To quantify the concentrations of endogenous (d0) and deuterated (d3) creatine and creatinine in human plasma and urine.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system.
- Tandem Mass Spectrometer (MS/MS).

Sample Preparation (Plasma):

Thaw plasma samples on ice.



- Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., 13C-guanidino-creatine).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solution.
- Inject an aliquot into the LC-MS/MS system.

Sample Preparation (Urine):

- Thaw urine samples.
- Dilute the urine with a suitable buffer or mobile phase containing the internal standard.
- Centrifuge to remove any particulate matter.
- Transfer the supernatant to an autosampler vial.
- Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters:

- Chromatographic Column: A column suitable for polar compound separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for d0-creatine, d3-creatine, d0-creatinine, and d3creatinine.



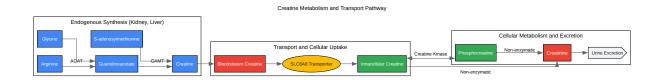
1.6. Pharmacokinetic Analysis:

- Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using noncompartmental analysis.[7]
- The total body creatine pool size and skeletal muscle mass can be estimated from the enrichment of D3-creatinine in the urine once isotopic steady-state is achieved.[4][6]

Visualizations

Creatine Metabolism and Transport Pathway

The following diagram illustrates the key pathways of creatine synthesis, transport, and conversion to creatinine. Creatine is endogenously synthesized from the amino acids arginine and glycine, primarily in the kidneys and liver.[15][16] It is then transported into tissues with high energy demands, such as muscle and brain, via the SLC6A8 transporter.[2][15] Within the cell, creatine is reversibly phosphorylated to phosphocreatine by creatine kinase.[1] Creatine and phosphocreatine are non-enzymatically converted to creatinine, which is then excreted in the urine.[2]



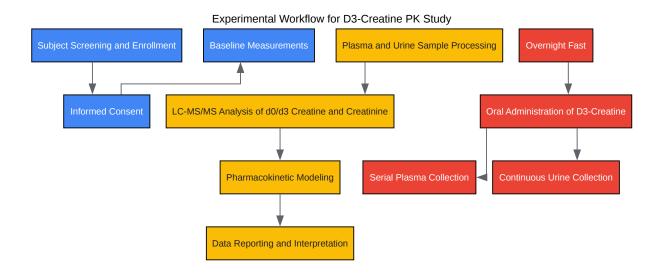
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Caption: Creatine synthesis, transport, and metabolism pathway.



Experimental Workflow for a Human D3-Creatine Pharmacokinetic Study

This diagram outlines the logical flow of a typical clinical study to determine the pharmacokinetics of **Creatine-(methyl-d3) monohydrate**.



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Caption: Workflow for a human D3-creatine pharmacokinetic study.

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